

# Tofisopam mechanism of action PDE10A inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tofisopam

CAS No.: 22345-47-7

Cat. No.: S545532

[Get Quote](#)

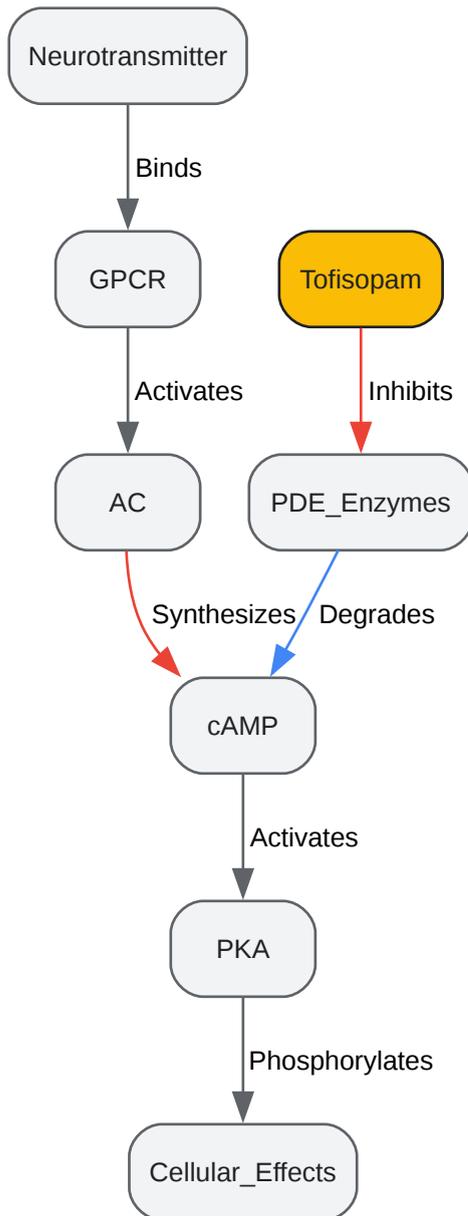
## Mechanism of Action: PDE Inhibition

Unlike classical 1,4-benzodiazepines, **tofisopam** does not bind to the benzodiazepine site on the GABA-A receptor [1] [2]. Its primary identified mechanism is the selective inhibition of several phosphodiesterase (PDE) enzymes, which are responsible for breaking down the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) [1] [3].

The table below summarizes the affinity of **tofisopam** for various PDE isoenzymes, expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>). A lower IC<sub>50</sub> value indicates a higher affinity.

PDE Isoenzyme	IC <sub>50</sub> (μM)	Primary Substrate
PDE4A1	0.42	cAMP [1] [3] [2]
PDE10A1	0.92	cAMP & cGMP [1] [3] [2]
PDE3	1.98	cAMP & cGMP [1] [3]
PDE2A3	2.11	cAMP & cGMP [1] [3]

This multi-target inhibition profile, particularly the combined action on PDE4, PDE10, and PDE2, is proposed to underlie its investigated use in treating the negative symptoms of psychosis [1]. The diagram below illustrates the core signaling pathway affected by **tofisopam**'s PDE inhibition.



[Click to download full resolution via product page](#)

**Tofisopam** inhibits PDE enzymes, leading to increased levels of cAMP and enhanced downstream signaling.

## Key Experimental Evidence and Protocols

The primary evidence for **tofisopam**'s mechanism comes from a 2010 study by Rundfeldt et al., which combined a screen for PDE interaction with an in vivo behavioral test [1] [3].

## Detailed Experimental Protocol: PDE Inhibition Screen

The following methodology was used to determine **tofisopam**'s affinity for various PDE isoenzymes [1]:

- **Assay Principle:** The assay was based on **IMAP Technology**, which uses fluorescence polarization (FP) detection. The binding reagent binds with high affinity to the phosphate group on the nucleotide monophosphate (e.g., AMP) generated when PDE cleaves a fluorescently-labeled cyclic nucleotide (cAMP or cGMP). This binding causes a change in the molecule's motion, resulting in an increase in the measured FP value. Inhibitor activity reduces the FP signal.
- **Enzymes:** The screen used **human recombinant proteins** for multiple PDE isoenzymes, including PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5, PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.
- **Compound Preparation:** **Tofisopam** was dissolved in DMSO and then diluted in assay buffer, with a final DMSO concentration of 0.1%.
- **Screening Process:**
  - **Single-Point Assay:** Initial screening at a single high concentration (10,000 nM) to identify enzymes where inhibition was greater than 50%.
  - **IC50 Determination:** For hits from the initial screen (PDE-2A3, PDE-3A, PDE-4A1, and PDE-10A1), a full 8-point dose-response assay was performed to calculate the half-maximal inhibitory concentration (IC50). Reactions for IC50 determination were carried out in triplicate.

## In Vivo Model for Negative Symptoms of Psychosis

The study also evaluated **tofisopam**'s effect in a mouse model relevant to the negative symptoms of schizophrenia (avolition) [1]:

- **Model Induction:** A state of avolition was induced in male Albino Swiss mice by repeated administration of the NMDA receptor antagonist **dizocilpine (MK-801)** at 0.2 mg/kg intraperitoneally (i.p.).
- **Intervention:** **Tofisopam (50 mg/kg i.p.)** was administered in parallel to the repeated dizocilpine doses.
- **Behavioral Test:** The **forced swim test** was used as the outcome measure. Dizocilpine treatment prolongs immobility, which is considered a model for avolition. **Tofisopam** was shown to ameliorate this dizocilpine-induced effect.

## Therapeutic Implications and Research Directions

**Tofisopam**'s unique pharmacology positions it as an interesting candidate for several therapeutic areas.

- **Antipsychotic Potential:** The activity in the dizocilpine-induced avolition model, combined with its PDE10A and PDE4 inhibitory action, suggests potential utility as an **adjuvant treatment for psychosis, with a specific focus on negative symptoms** [1] [3]. This is a significant area of unmet medical need, as current antipsychotics are often ineffective for these symptoms.
- **Anxiolytic without Sedation:** **Tofisopam** is an effective anxiolytic that, in contrast to classical benzodiazepines, **lacks sedative, motor-impairing, and amnesic properties** [1] [4]. This superior tolerability profile is a major advantage and is consistent with its non-GABAergic mechanism.
- **Drug Repositioning:** The D-enantiomer of **tofisopam**, **dextofisopam**, has been investigated in Phase II clinical trials for the treatment of **irritable bowel syndrome (IBS)**, showing moderate efficacy [5] [2].

## Conclusion for Researchers

**Tofisopam** represents a compelling case of a clinically used drug with a later-elucidated novel mechanism. Its role as a multi-PDE inhibitor, particularly its action on **PDE10A**, opens up promising pathways for drug discovery.

- **Novel Mechanism:** It is a clinically validated template for a non-sedating anxiolytic that acts via PDE inhibition rather than GABA receptor modulation.
- **Therapeutic Potential:** It is a strong candidate for drug repositioning, especially for addressing the negative symptoms of schizophrenia.
- **Safety Consideration:** Researchers should note that **tofisopam** acts as an **inhibitor of the liver enzyme CYP3A4** [5]. This property has the potential to cause clinically significant drug-drug interactions with co-administered medications that are metabolized by this pathway.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. The atypical anxiolytic drug, tofisopam, selectively blocks ... [pmc.ncbi.nlm.nih.gov]
2. Tofisopam: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. The atypical anxiolytic drug, tofisopam, selectively blocks ... [pubmed.ncbi.nlm.nih.gov]
4. A Comparison of the Anxiolytic Properties of Tofisopam and ... [pmc.ncbi.nlm.nih.gov]
5. - Wikipedia Tofisopam [en.wikipedia.org]

To cite this document: Smolecule. [Tofisopam mechanism of action PDE10A inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545532#tofisopam-mechanism-of-action-pde10a-inhibition]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com